molecular formula C20H21N5O5S2 B4013370 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE

Cat. No.: B4013370
M. Wt: 475.5 g/mol
InChI Key: WZIDMXIHAZASOC-UHFFFAOYSA-N
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Description

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE is a complex organic compound characterized by the presence of a triazole ring, a nitrophenyl group, and a morpholino sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE typically involves multiple stepsThe nitrophenyl group is then attached via nitration reactions, and the morpholino sulfone moiety is introduced through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction reactions and substituted triazole compounds from nucleophilic substitution .

Scientific Research Applications

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The nitrophenyl group can undergo redox reactions, affecting cellular processes. The morpholino sulfone moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino sulfone moiety enhances its solubility and stability, making it more suitable for various applications compared to similar compounds .

Properties

IUPAC Name

4-[2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrophenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-23-19(13-15-5-3-2-4-6-15)21-22-20(23)31-17-8-7-16(25(26)27)14-18(17)32(28,29)24-9-11-30-12-10-24/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIDMXIHAZASOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE
Reactant of Route 2
Reactant of Route 2
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE
Reactant of Route 3
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE
Reactant of Route 4
Reactant of Route 4
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE
Reactant of Route 5
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE
Reactant of Route 6
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-5-NITROPHENYL MORPHOLINO SULFONE

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